4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 1231258-34-6
VCID: VC6944069
InChI: InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3
SMILES: CN1C=C(C=N1)C2CCC(=O)CC2
Molecular Formula: C10H14N2O
Molecular Weight: 178.235

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one

CAS No.: 1231258-34-6

Cat. No.: VC6944069

Molecular Formula: C10H14N2O

Molecular Weight: 178.235

* For research use only. Not for human or veterinary use.

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one - 1231258-34-6

Specification

CAS No. 1231258-34-6
Molecular Formula C10H14N2O
Molecular Weight 178.235
IUPAC Name 4-(1-methylpyrazol-4-yl)cyclohexan-1-one
Standard InChI InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3
Standard InChI Key PPXSFYFHCAHJSN-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2CCC(=O)CC2

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The IUPAC name 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one denotes a cyclohexanone backbone with a 1-methylpyrazole group attached at the 4-position. The molecular formula is C₁₀H₁₄N₂O, yielding a molecular weight of 178.23 g/mol. Key structural features include:

  • A cyclohexanone ring providing a ketone functional group at position 1.

  • A 1-methylpyrazole substituent at position 4, introducing aromaticity and potential hydrogen-bonding sites.

The compound’s canonical SMILES representation is O=C1CCC(CC1)C2=C(N(N=C2)C), reflecting its stereochemistry and bonding patterns .

Physicochemical Data

While experimental data for this specific isomer is sparse, analogous compounds such as 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one (CAS 1251324-39-6) offer comparative insights :

PropertyValue (Analog)Unit
Molecular FormulaC₁₀H₁₄N₂O-
Molecular Weight178.23g/mol
Boiling Point (Predicted)350–355°C
LogP (Predicted)1.8-

The ketone group confers polar characteristics, while the pyrazole moiety enhances solubility in organic solvents.

Synthetic Methodologies

General Synthesis Strategies

Synthesis of pyrazole-substituted cyclohexanones typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

  • Cyclohexanone Functionalization: Reacting cyclohexanone with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura coupling conditions .

  • Ring Expansion: Converting cyclopentanone derivatives via ketone elongation, though this method requires precise temperature control (e.g., 80–100°C in THF) .

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:

  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

  • Solvent: Tetrahydrofuran (THF) or ethanol for balanced polarity.

  • Reaction Time: 12–24 hours for complete conversion .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The ketone group undergoes typical carbonyl reactions:

  • Oxidation: Forms dicarboxylic acids under strong oxidants (e.g., KMnO₄) .

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 4-(1-methyl-1H-pyrazol-4-yl)cyclohexanol .

Pyrazole Ring Modifications

The pyrazole moiety participates in electrophilic substitution, such as nitration or halogenation. For instance, bromination at the pyrazole’s 3-position introduces bromine, enabling further cross-coupling reactions .

Industrial and Research Applications

Agrochemical Development

Pyrazole derivatives are precursors to herbicides and insecticides. The cyclohexanone backbone enhances lipid solubility, improving membrane penetration in pest control agents .

Material Science

The compound’s rigid structure makes it a candidate for liquid crystal formulations, particularly in optoelectronic devices requiring thermal stability .

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